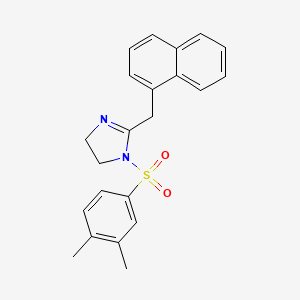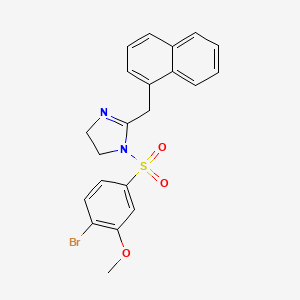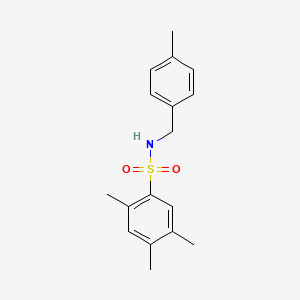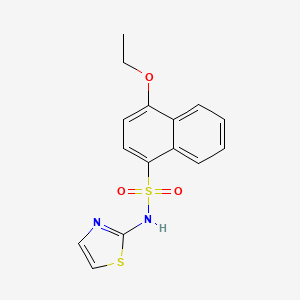
2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide, also known as URB597, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, which can have various physiological effects.
作用机制
2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, 2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide increases the levels of endocannabinoids, which can activate cannabinoid receptors in the body. This can lead to various physiological effects, including pain relief, reduced anxiety, and improved mood.
Biochemical and Physiological Effects
2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide has been shown to have various biochemical and physiological effects. In preclinical models, 2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide has been shown to increase levels of endocannabinoids in the brain and peripheral tissues. Additionally, 2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide has been shown to have analgesic effects, reducing pain sensitivity in animal models. 2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide has also been shown to have anxiolytic and antidepressant effects, reducing anxiety and improving mood in animal models.
实验室实验的优点和局限性
2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of FAAH, meaning it does not have significant effects on other enzymes or receptors in the body. This makes it a useful tool for studying the effects of endocannabinoids specifically. However, one limitation is that 2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide has a relatively short half-life in the body, meaning its effects may be short-lived. Additionally, 2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide has poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide. One area of interest is its potential use in the treatment of addiction, particularly for opioid addiction. 2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide has been shown to reduce opioid withdrawal symptoms and may have potential as an adjunct therapy for opioid addiction. Additionally, 2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide may have potential as a treatment for chronic pain, as it has been shown to have analgesic effects in preclinical models. Further research is needed to fully understand the potential therapeutic applications of 2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide.
合成方法
2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-2-methylpropan-1-ol to form the corresponding sulfonamide. This is followed by the reaction of the sulfonamide with 2,5-diethoxy-4-methylbenzyl bromide to yield 2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide.
科学研究应用
2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical models. Additionally, 2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide has been investigated for its potential use in the treatment of addiction, as endocannabinoids play a role in reward pathways in the brain.
属性
IUPAC Name |
2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4S/c1-6-19-13-9-15(14(20-7-2)8-12(13)5)21(17,18)16-10-11(3)4/h8-9,11,16H,6-7,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBUSZBJMWRPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-chloropyridin-4-yl)methanone](/img/structure/B7580208.png)


![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580219.png)




![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B7580257.png)
![Ethyl 2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7580259.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)